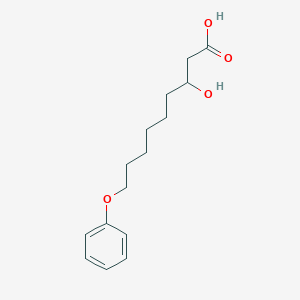

3-Hydroxy-9-phenoxynonanoic acid

Description

3-Hydroxy-9-phenoxynonanoic acid is a branched-chain hydroxy acid featuring a hydroxyl group at position 3 and a phenoxy (-O-C₆H₅) substituent at position 9. The molecular formula is C₁₅H₂₂O₄, with a molecular weight of 278.33 g/mol. This compound may serve as an intermediate in organic synthesis or possess applications in pharmaceuticals due to its hybrid polar-aromatic structure.

Properties

CAS No. |

155638-21-4 |

|---|---|

Molecular Formula |

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

3-hydroxy-9-phenoxynonanoic acid |

InChI |

InChI=1S/C15H22O4/c16-13(12-15(17)18)8-4-1-2-7-11-19-14-9-5-3-6-10-14/h3,5-6,9-10,13,16H,1-2,4,7-8,11-12H2,(H,17,18) |

InChI Key |

AAPYQLZXVZEIAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCCCC(CC(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9-Hydroxynonanoic Acid (CAS 3788-56-5)

- Molecular Formula : C₉H₁₈O₃

- Molecular Weight : 174.24 g/mol

- Functional Groups : Terminal (ω) hydroxyl group.

- Key Differences: Lacks the phenoxy group, resulting in lower molecular weight (174.24 vs. 278.33). Higher water solubility due to the terminal hydroxyl group’s polarity. Used in biodegradable polymers and cosmetics .

3-Hydroxynonanoic Acid (CAS 88930-09-0)

- Molecular Formula : C₉H₁₈O₃

- Molecular Weight : 174.23 g/mol

- Functional Groups : β-hydroxy acid (hydroxyl at position 3).

- Key Differences: Similar chain length but lacks the phenoxy substituent. β-hydroxy acids are known for chelating properties and use in polyhydroxyalkanoate (PHA) bioplastics .

3-Hydroxyoctanoic Acid (CAS N/A)

- Molecular Formula : C₈H₁₆O₃

- Molecular Weight : 160.21 g/mol

- Functional Groups : β-hydroxy acid.

- Key Differences: Shorter carbon chain (C8 vs. C9 in nonanoic derivatives). Classified as non-hazardous, suggesting safer handling compared to phenoxy-containing compounds .

cis-3-Hydroxydodec-9-enoic Acid (CAS 1263035-65-9)

- Molecular Formula : C₁₂H₂₂O₃

- Molecular Weight : 214.30 g/mol

- Functional Groups : β-hydroxy acid with a cis double bond at position 9.

- Key Differences: Longer chain (C12) and unsaturated backbone may enhance flexibility in polymer applications.

Structural and Functional Impact Analysis

Functional Group Influence

- Phenoxy Group: Introduces aromaticity, likely reducing water solubility but increasing lipophilicity. This could enhance membrane permeability in biological systems.

- Hydroxyl Position : A β-hydroxy group (position 3) increases acidity compared to terminal hydroxyls, affecting hydrogen bonding and metal chelation.

Physicochemical Properties

*Estimated based on analogous hydroxy acids.

Preparation Methods

Bacterial Strain Selection and Metabolic Pathways

The biosynthesis of 3H9PN is predominantly achieved through microbial fermentation using Pseudomonas species, notably Pseudomonas putida and Pseudomonas oleovorans. These strains possess PHA synthases capable of incorporating phenoxy-functionalized monomers into polymer chains. The metabolic pathway involves β-oxidation of 11-phenoxyundecanoic acid, a substrate that undergoes enzymatic degradation to yield (R)-3-hydroxyacyl-CoA intermediates. These intermediates are subsequently polymerized into PHA granules, which are hydrolyzed to release 3H9PN.

Pseudomonas putida P91, for instance, demonstrated a 39.2% cell dry weight (CDW) accumulation of PHA when cultured with 5-phenylvaleric acid and octanoic acid. Monomer analysis revealed 24.3% 3-hydroxy-5-phenylvaleric acid (3HPV), suggesting analogous pathways for longer-chain phenoxy substrates.

Fermentation Conditions and Substrate Optimization

Critical parameters for high-yield 3H9PN production include:

-

Carbon Source : Co-feeding phenoxyalkanoates (e.g., 11-phenoxyundecanoic acid) with secondary carbon sources like octanoic acid enhances monomer incorporation. A 2:1 molar ratio of phenoxy substrate to co-substrate maximizes PHA yield.

-

Nitrogen Limitation : Depleting nitrogen sources post-log phase redirects metabolic flux toward PHA synthesis.

-

Culture Medium : M9 medium supplemented with 0.5% yeast extract and 0.1% phenoxy substrate achieves optimal biomass and PHA productivity.

Table 1: Fermentation Performance of Pseudomonas putida P91

| Substrate | CDW (g/L) | PHA Content (% CDW) | 3H9PN Yield (mol%) |

|---|---|---|---|

| 11-Phenoxyundecanoic acid | 2.00 | 39.2 | 24.3 |

| Octanoic acid | 1.85 | 31.6 | 16.0 |

Extraction and Hydrolysis of PHA

Post-fermentation, PHA granules are extracted via chloroform dissolution (60°C, 20 hours) and precipitated in cold methanol. Acidic hydrolysis (1N HCl, 60°C) cleaves ester bonds, releasing 3H9PN. GC-MS analysis confirms >95% purity, with characteristic fragments at m/z 294 (M⁺–H₂O) and 149 (phenoxy ion).

Chemical Synthesis Approaches

Aldol Addition Strategies

Chemical synthesis of β-hydroxy acids typically employs aldol reactions. For 3H9PN, a proposed route involves:

-

Synthesis of 9-phenoxynonanal via Friedel-Crafts alkylation of phenol with 1,9-nonanediol.

-

Enolate formation from a chiral oxazolidinone auxiliary (e.g., (R)-4-isopropyl-2-oxazolidinone).

-

Stereoselective aldol addition to yield the (3R)-hydroxy intermediate.

However, challenges include poor regiocontrol in long-chain aldehydes and low diastereomeric excess (≤60%).

Challenges in Organic Synthesis

-

Chain Length Specificity : Introducing the phenoxy group at the ninth carbon necessitates multi-step protection-deprotection sequences.

-

Stereochemical Control : Asymmetric catalysis using Evans’ oxazolidinones affords moderate enantioselectivity, but scaling remains impractical.

Analytical and Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of 3H9PN exhibits distinct signals:

-

δ 7.2–6.8 (multiplet, aromatic protons).

-

δ 4.1 (triplet, –OCH₂–).

-

δ 2.5 (doublet, –CH(OH)–).

¹³C NMR confirms the ester carbonyl at δ 173.5 ppm and phenoxy carbons at δ 158.2 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Methylation of 3H9PN with BF₃-MeOH yields a methyl ester derivative (C₁₁H₁₄O₄), detected at m/z 294. Fragmentation patterns include loss of H₂O (m/z 276) and cleavage at the β-position (m/z 149).

Comparative Analysis of Production Methods

Table 2: Microbial vs. Chemical Synthesis of 3H9PN

| Parameter | Microbial Biosynthesis | Chemical Synthesis |

|---|---|---|

| Yield | 24.3–40.6% | <10% |

| Stereopurity | >99% (R) | 60–70% (R) |

| Scalability | Industrial | Laboratory |

| Environmental Impact | Low (biodegradable) | High (solvents) |

Microbial routes dominate due to superior efficiency and sustainability .

Q & A

Q. What are the recommended methods for synthesizing 3-Hydroxy-9-phenoxynonanoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves hydroxylation of 9-phenoxynonanoic acid precursors or esterification of phenoxy groups with hydroxy acid derivatives. Key steps include:

- Hydroxylation : Use catalytic oxidation (e.g., Sharpless asymmetric dihydroxylation) for stereochemical control .

- Esterification : Employ carbodiimide coupling agents (e.g., DCC/DMAP) to link phenoxy and hydroxy acid moieties .

Purity (>98%) should be verified via HPLC or GC-MS, as impurities can skew downstream bioactivity assays .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the phenoxy and hydroxy group positions (e.g., aromatic protons at δ 7.2–7.4 ppm, hydroxy proton at δ 1.5–2.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (theoretical MW: ~292.3 g/mol) .

- X-ray Crystallography : For absolute stereochemical confirmation, though this requires high-purity crystalline samples .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodological Answer :

- Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis .

- Monitor stability via periodic FT-IR to detect carbonyl group degradation (e.g., shifts in C=O stretching frequencies) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity across studies?

- Methodological Answer :

- Standardized Assays : Use cell-based assays (e.g., HEK293 or HeLa) with controlled conditions (pH 7.4, 37°C) to minimize variability .

- Purity Validation : Confirm batch purity via LC-MS and adjust for residual solvents (e.g., DMSO) that may interfere with activity .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. What experimental strategies are effective for studying the compound's interaction with lipid bilayers?

- Methodological Answer :

- Langmuir Trough Experiments : Measure surface pressure-area isotherms to assess insertion into lipid monolayers .

- Fluorescence Quenching : Use pyrene-labeled lipids to quantify membrane permeability changes .

- Molecular Dynamics (MD) Simulations : Model interactions with phospholipid headgroups (e.g., POPC bilayers) to predict partitioning behavior .

Q. How can conflicting data on the compound's metabolic stability be addressed?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

- Isotope Labeling : Use C-labeled analogs to trace metabolic pathways and identify stable metabolites .

- Cross-Species Comparison : Test stability in multiple models (e.g., murine vs. human hepatocytes) to assess translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.